Methyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyrimidine ring, which is substituted with a chloro group, a methylsulfonyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Nucleophilic Substitution: The methylthio group is replaced by a methylsulfonyl group through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified to form the final product, Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Refluxing: The reaction mixture is refluxed at controlled temperatures to facilitate the nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Amino or thio derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit key pathways such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Methyl 4-chloro-6-(methylthio)pyrimidine-5-carboxylate: A similar compound with a methylthio group instead of a methylsulfonyl group.
Uniqueness
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This detailed overview provides a comprehensive understanding of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H7ClN2O4S |
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Molecular Weight |
250.66 g/mol |
IUPAC Name |
methyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-5(8)9-3-10-6(4)15(2,12)13/h3H,1-2H3 |
InChI Key |
LTXGDQYZTUSONI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
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